2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide
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Overview
Description
2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a chlorinated phenyl group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzamide Group: The benzamide group is introduced through an acylation reaction, where an amine reacts with a benzoyl chloride derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiazole ring is known for its biological activity, making it a candidate for drug development, particularly in antimicrobial and anticancer research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide can be compared with other thiazole derivatives such as:
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound also features a thiazole ring and exhibits similar biological activities but differs in its substitution pattern, affecting its reactivity and biological properties.
2,4-Disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring, which can significantly alter their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18ClN3OS2 |
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Molecular Weight |
416g/mol |
IUPAC Name |
2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H18ClN3OS2/c1-3-13-8-10-14(11-9-13)17-12(2)27-20(22-17)24-19(26)23-18(25)15-6-4-5-7-16(15)21/h4-11H,3H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
QALBFCWVDVYPIY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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